molecular formula C15H11F3N4O B12605028 4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-89-8

4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12605028
CAS No.: 917759-89-8
M. Wt: 320.27 g/mol
InChI Key: HICKOQJEYSZFEI-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method involves the condensation of appropriate starting materials followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

CAS No.

917759-89-8

Molecular Formula

C15H11F3N4O

Molecular Weight

320.27 g/mol

IUPAC Name

4-ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C15H11F3N4O/c1-2-23-14-13-11(21-15(19)22-14)4-3-10(20-13)7-5-8(16)12(18)9(17)6-7/h3-6H,2H2,1H3,(H2,19,21,22)

InChI Key

HICKOQJEYSZFEI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=C(C(=C3)F)F)F)N

Origin of Product

United States

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